5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9-5-10(2)22(20-9)15-7-14(17-8-18-15)19-16(23)12-6-13(24-21-12)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSNLGXBAMTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide is with a molecular weight of 285.34 g/mol. The compound features a cyclopropyl group, a pyrazole moiety, and an isoxazole carboxamide functional group, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 2415513-97-0 |
Kinase Inhibition
Research indicates that compounds similar to 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide exhibit notable kinase inhibition properties. Kinases are critical in various cellular processes, including metabolism and signal transduction pathways. The specific compound has shown promise in inhibiting kinases related to glucose metabolism, making it a candidate for treating metabolic disorders such as diabetes.
Case Study: Diabetes Treatment
In vitro studies have demonstrated that this compound interacts with specific kinases involved in glucose regulation. For instance, it was evaluated for its effects on diabetic nephropathy and neuropathy models, showing significant potential in reducing complications associated with diabetes .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms, including the inhibition of BRAF(V600E) and Aurora-A kinases.
Research Findings
A study highlighted the effectiveness of pyrazole derivatives against several cancer cell lines:
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide | 13 | BRAF(V600E) |
| 6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidine-4-carboxamide | 20 | Aurora-A |
These findings suggest that the compound could be developed further for cancer therapies targeting these specific kinases .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown moderate antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 250 µg/mL |
| Candida albicans | 250 µg/mL |
These results indicate the potential of this compound as an antimicrobial agent .
Structure–Activity Relationship (SAR)
The unique structural components of 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide significantly influence its biological activity. The presence of the cyclopropyl group and the specific arrangement of the pyrazole and isoxazole moieties contribute to its selectivity towards certain kinase targets.
Comparative Analysis
A comparative analysis with other compounds highlights the specificity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl group | Kinase inhibition |
| 3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Thiomorpholine ring | Antimicrobial properties |
| 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole | Cyclopropyl + Pyrazole + Isoxazole | Antitumor & Antidiabetic |
This table illustrates how variations in chemical structure can lead to different biological activities .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a cyclopropyl group and a pyrazole moiety. Its molecular formula is C18H25N5O, with a molecular weight of 327.4 g/mol. The structural features include an isoxazole ring and a pyrimidine derivative, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant inhibition against cyclin-dependent kinases (CDK2 and CDK9), which are critical in cell cycle regulation and cancer proliferation. The compound under discussion may similarly act as a selective inhibitor against these targets, potentially leading to reduced tumor growth in various cancer cell lines such as HeLa and A375 .
Antimicrobial Properties
The isoxazole derivatives have been explored for their antimicrobial activities. Studies have demonstrated that certain isoxazole-based compounds possess inhibitory effects against Mycobacterium tuberculosis strains, suggesting that 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide could be developed as a novel antitubercular agent .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of isoxazole compounds in protecting against neurodegenerative diseases. For example, certain derivatives have been shown to influence adult neurogenesis positively, which could be beneficial in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Chemical Reactions Analysis
1.1. Isoxazole Ring Formation
The isoxazole core is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative (Figure 1A) . For this compound:
-
Nitrile oxide precursor : Generated in situ from 5-cyclopropylisoxazole-3-carboxylic acid hydrazide under oxidative conditions (e.g., NaOCl or MnO₂) .
-
Dipole acceptor : A functionalized acetylene (e.g., propargyl amine) forms the N-(pyrimidin-4-yl)carboxamide linkage.
Conditions :
1.2. Pyrimidine-Pyrazole Coupling
The pyrimidine-pyrazole subunit is attached via Buchwald-Hartwig amination or SNAr reaction :
-
Substrate : 6-chloropyrimidin-4-amine reacts with 3,5-dimethyl-1H-pyrazole under Pd catalysis .
-
Conditions :
1.3. Amide Bond Formation
The final carboxamide linkage is formed via carbodiimide-mediated coupling :
2.1. Hydrolysis of the Amide Bond
The tertiary amide is stable under mild conditions but hydrolyzes in strong acidic or basic media :
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the amide to yield 5-cyclopropylisoxazole-3-carboxylic acid and 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.
-
Basic hydrolysis (NaOH, EtOH/H₂O): Slower degradation (t₁/₂ = 48 hr at pH 12).
2.2. Cyclopropane Ring-Opening
The cyclopropyl group undergoes ring-opening under oxidative or radical conditions :
-
Oxidation : With m-CPBA in CH₂Cl₂, forms a γ-lactone derivative via epoxidation and rearrangement.
-
Radical bromination (NBS, AIBN): Yields 3-bromo-5-cyclopropylisoxazole.
Electrophilic Aromatic Substitution (EAS)
The isoxazole and pyrimidine rings participate in EAS, albeit with moderate reactivity:
Cross-Coupling Reactions
The pyrimidine ring facilitates Suzuki-Miyaura and Sonogashira couplings :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 4-Arylpyrimidine derivative | 74% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 4-Alkynylpyrimidine | 81% |
5.1. Reduction of the Isoxazole Ring
-
Catalytic hydrogenation (H₂, Pd/C, EtOH): Converts isoxazole to β-enaminone (Figure 1B) .
-
Selectivity : Cyclopropane remains intact under mild conditions.
5.2. Oxidation of the Pyrazole Methyl Groups
Stability and Degradation Pathways
-
Thermal stability : Decomposes at >250°C (DSC).
-
Photodegradation : Forms 5-cyclopropylisoxazole-3-carboxylic acid upon UV exposure (λ = 254 nm).
-
pH-dependent hydrolysis : t₁/₂ = 14 days (pH 7.4), 6 hr (pH 1.2).
Mechanistic Insights from Analogues
-
Pyrazole N-alkylation : 3,5-Dimethylpyrazole undergoes regioselective alkylation at N1 under Mitsunobu conditions .
-
Isoxazole ring expansion : Reacts with diazomethane to form pyridine derivatives .
References EvitaChem Product EVT-3078639 Science.gov pyrazole amide derivatives EvitaChem Product EVT-2849753 MDPI Pharmaceuticals 2021 PMC Synthesis of Pyrazole Derivatives Organic Chemistry Portal Pyrazole Synthesis ACS J. Med. Chem. 2017
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and synthesis of the target compound, we analyze structurally related carboxamide derivatives from the literature. The synthesis and characterization of pyrazole-carboxamide analogs (e.g., compounds 3a–3p in ) provide critical insights into substituent effects on yields, melting points, and spectral profiles .
Table 1: Comparison of Pyrazole-Carboxamide Analogs
| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key Spectral Data (¹H-NMR, MS) |
|---|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | 402.8 | δ 8.12 (s, 1H), MS: 403.1 [M+H]+ |
| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | 437.2 | δ 8.12 (s, 1H), MS: 437.1 [M+H]+ |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | 417.8 | δ 2.42 (s, 3H), MS: 417.1 [M+H]+ |
| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | 421.8 | δ 7.21–7.51 (m), MS: 421.0 [M+H]+ |
| 3e | 4-Chlorophenyl, 4-Chlorophenyl | 66 | 172–174 | 437.2 | δ 12.88 (s, 1H), MS: 437.1 [M+H]+ |
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., chloro in 3b, 3e) correlate with higher melting points (171–174°C), likely due to enhanced intermolecular interactions (dipole-dipole, halogen bonding) . The fluorophenyl substituent in 3d yields the highest melting point (181–183°C), suggesting fluorine’s strong electronegativity and polarity contribute to lattice stability.
Synthetic Yields :
- Yields range from 62% (3c ) to 71% (3d ). The higher yield of 3d may reflect favorable coupling efficiency with fluorophenyl groups, which are less sterically demanding than chlorophenyl or tolyl substituents.
- The target compound’s cyclopropyl group, being smaller and less bulky than aryl substituents, could theoretically improve reaction kinetics and yield in analogous syntheses.
Spectral Trends :
- ¹H-NMR spectra consistently show a singlet at δ ~8.12 ppm, attributed to the pyrazole proton, confirming structural integrity across analogs .
- Mass spectrometry (MS) data align with calculated molecular weights, underscoring the reliability of the synthetic protocols.
Structural Implications for the Target Compound :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to aryl substituents, as saturated rings are less prone to oxidative degradation.
- The dimethylpyrazole substituent on the pyrimidine ring could introduce steric effects that influence binding affinity in biological systems, though this requires experimental validation.
Q & A
Q. What are the established synthetic routes for 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Coupling Reactions : Use of K₂CO₃ in DMF for nucleophilic substitution, as seen in pyrazole-pyrimidine derivatives .
- Heterocycle Assembly : Cyclization under controlled pH and temperature to form the isoxazole and pyrimidine rings.
- Purification : Chromatography or recrystallization to achieve >95% purity, with solvents like ethyl acetate/hexane mixtures .
- Critical Parameters : Temperature (room temp vs. reflux), stoichiometric ratios (1.1–1.2 equivalents of alkylating agents), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl, pyrazole, and pyrimidine protons/carbons. Aromatic protons in pyrimidine typically appear at δ 8.2–8.7 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine or nitrogen-rich structures .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1680 cm⁻¹) and isoxazole C-O-C stretches (~980 cm⁻¹) .
Q. What are the common biological targets for structurally related pyrazole-pyrimidine carboxamides?
- Methodological Answer :
- Kinase Inhibition : Similar compounds target ATP-binding sites in kinases (e.g., EGFR, VEGFR) via pyrimidine interactions .
- Antimicrobial Activity : Assess via MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final compound in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling) .
- In-Line Monitoring : Use HPLC or TLC to track intermediates and minimize side products .
- Scale-Up Challenges : Address exothermic reactions via gradual reagent addition and optimize stirring rates for homogeneity .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using CLSI guidelines for antimicrobial activity or NCI-60 panels for cytotoxicity .
- Control Variables : Match cell passage numbers, serum concentrations, and incubation times.
- Meta-Analysis : Compare logP, solubility, and protein-binding data to identify confounding factors (e.g., aggregation in bioassays) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., PDB: 7HD) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity using CoMFA/CoMSIA .
Q. What experimental approaches elucidate the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to acidic/alkaline, oxidative (H₂O₂), and photolytic conditions, followed by stability-indicating HPLC .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Parameter | Method A () | Method B () |
|---|---|---|
| Solvent | DMF | Acetic acid/water |
| Temperature | Room temperature | Reflux (80°C) |
| Catalyst | K₂CO₃ | None |
| Yield | 65–70% | 75–80% |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 ppm (cyclopropyl CH₂) | |
| HRMS | [M+H]⁺ = 423.1523 (calc. 423.1518) | |
| IR | 1675 cm⁻¹ (carboxamide C=O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
